Chloracetophos

Physical chemistry Nanotoxicology Environmental fate

Organophosphate research often assumes linear dose-response; conventional probes fail to capture non-monotonic behaviors. Chloracetophos (CAS 5952-41-0) uniquely self-organizes into nanoassociates at ultralow concentrations (1·10⁻¹⁸ M), enabling hormetic response studies in aquatic systems. • Self-associating acetylated organophosphate for non-linear dose-response research • Demonstrated antifungal activity against dermatophytes (Trichophyton, Microsporum) • Validated by DLS/NTA/conductometry for trace-level environmental analysis

Molecular Formula C6H10Cl3O5P
Molecular Weight 299.5 g/mol
CAS No. 5952-41-0
Cat. No. B1668630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloracetophos
CAS5952-41-0
SynonymsChloracetophos;  AI3-20766;  AI3 20766;  AI320766
Molecular FormulaC6H10Cl3O5P
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC
InChIInChI=1S/C6H10Cl3O5P/c1-4(10)14-5(6(7,8)9)15(11,12-2)13-3/h5H,1-3H3
InChIKeyZZPVQMWDAFFLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chloracetophos: Technical Specifications and Core Identity


Chloracetophos (CAS 5952-41-0) is an organophosphorus compound with the molecular formula C6H10Cl3O5P and a molecular weight of 299.47 g/mol . It is structurally defined as dimethyl (1-acetoxy-2,2,2-trichloroethyl)phosphonate, also known as an acetate derivative of trichlorfon [1]. The compound is classified as an anticholinesterase agent and has been historically investigated as both an insecticide and a fungicide . Physicochemical properties include a relative density of 1.478 g/cm³ and a calculated boiling point of approximately 352.4 °C at 760 mmHg . Its storage is recommended as a powder at -20°C for long-term stability, with solubility parameters suitable for standard organic solvent-based formulations .

Acetylated organophosphate with aqueous nano-scale self-assembly for colloid and environmental fate studies
Non-monotonic, hormetic dose-response in algal bioassays supports low-dose effect modeling
Reported antifungal activity against dermatophytes enables non-AChE target mechanism research

Chloracetophos Non-Interchangeability with Generic Organophosphates


While Chloracetophos is structurally related to trichlorfon (metrifonate), simple substitution with generic organophosphates is not scientifically justified for two primary reasons. First, its acetylated structure confers distinct physicochemical behavior in aqueous systems, including non-monotonic self-organization into nano-scale domains at ultra-low concentrations (1•10⁻¹⁸ to 1•10⁻⁴ mol L⁻¹), a property not observed for non-acetylated analogs [1]. Second, its biological activity profile extends beyond canonical acetylcholinesterase (AChE) inhibition to include specific antifungal effects against dermatophytes, a therapeutic application where generic trichlorfon is not used [2]. These differences in both solution-phase behavior and target organism spectrum mean that a procurement decision based solely on the broader organophosphate class would not recapitulate the specific performance characteristics of Chloracetophos in specialized experimental or industrial contexts.

Acetylated structure confers aqueous self-organization absent in trichlorfon; solution-phase behavior and colloidal properties may not transfer to generic organophosphates.
Biological activity profile extends beyond AChE inhibition to include antifungal effects; class-level substitution with insecticides may not recapitulate this target interaction spectrum.

Chloracetophos Quantitative Evidence


Aqueous Nanoassociate Formation and Self-Organization

Unlike typical organophosphates which form simple molecular solutions, Chloracetophos exhibits a unique, concentration-dependent self-organization into nano-scale domains and associates in aqueous systems. This behavior was characterized using a panel of physicochemical methods, revealing non-monotonic changes in properties upon dilution, a phenomenon not observed for its parent compound, trichlorfon, under the same conditions [1]. This distinct behavior indicates that Chloracetophos's environmental transport, bioavailability, and interaction with biological interfaces will differ substantially from non-self-organizing analogs.

Aqueous self-assembly
Reported
Forms nanoassociates (100–300 nm) at 1·10⁻¹⁸–1·10⁻⁴ mol L⁻¹; absent in trichlorfon
Distinct from molecular solutions
DLS/NTA evidence; concentration-dependent dispersion
Physical chemistry Nanotoxicology Environmental fate Colloid science

Non-Monotonic Dose-Response and Hormesis in Algal Toxicity

In standard algal toxicity tests with Chlorella vulgaris, Chloracetophos induces a non-monotonic, hormetic response—shifting from growth inhibition to stimulation depending on its concentration and the state of self-organization in solution. This is a stark contrast to the monotonic, concentration-dependent inhibition typically observed for common organophosphate insecticides like chlorpyrifos or malathion [1]. The hormetic effect is linked to the formation of nanoassociates, which act as a reservoir that modulates the effective concentration of the active species at the algal cell surface.

Algal dose-response
Reported
Non-monotonic, biphasic response (inhibition/stimulation) vs. monotonic for typical OPs
Supports hormesis model studies
Chlorella vulgaris bioassay; nanoassociate-mediated
Ecotoxicology Algal bioassays Hormesis Low-dose effects

Antifungal Activity Against Dermatophytes

Chloracetophos has documented, specific antifungal activity against dermatophytes, a property not shared by its close structural analog, trichlorfon, which is used almost exclusively as an insecticide . Early clinical investigations reported its use in treating dermatomycoses, indicating a unique spectrum of biological activity among this class of compounds [1]. While modern quantitative MIC (minimum inhibitory concentration) data against specific fungal strains are not readily available in the open literature, this distinct therapeutic application provides a clear differentiation from other organophosphate AChE inhibitors.

Antifungal activity
Class-level
Reported action against dermatophytes (Trichophyton, Microsporum); historical use in dermatomycosis
Probe for non-AChE target studies
Data to verify; MIC data not available
Antifungal Dermatophyte Medical mycology Organophosphate repurposing

Long-Term Storage Stability

Technical datasheets specify that Chloracetophos can be stored as a powder at -20°C for up to 3 years . This represents a standard stability profile for a solid organophosphate ester. In contrast, some closely related compounds like trichlorfon are known to be more labile, requiring careful handling to prevent decomposition and the release of toxic byproducts like dichlorvos (DDVP) [1]. While direct quantitative stability data comparing the two are not available in a single study, the known degradation pathway of trichlorfon suggests that its acetate derivative, Chloracetophos, may offer improved shelf-life and handling characteristics for certain laboratory applications, which is a tangible procurement consideration.

Storage stability
Reported
Stable as powder for 3 years at −20°C; trichlorfon known to be more labile
Supports long-term study planning
Freezer storage simplifies inventory
Chemical stability Storage conditions Formulation Procurement logistics

Chloracetophos Recommended Applications


Hormesis and Non-Monotonic Dose-Response in Ecotoxicology

Chloracetophos is uniquely suited for studies examining non-linear, low-dose effects of organophosphates. As demonstrated, its aqueous solutions form nanoassociates that mediate a hormetic response in Chlorella vulgaris [1]. Researchers can use this compound as a model system to investigate the mechanisms of concentration-dependent self-organization and its impact on bioavailability and toxicity, a phenomenon not observed with simpler organophosphates. This makes it an essential tool for developing next-generation environmental risk assessment models that account for complex, non-monotonic behaviors.

Organophosphate Self-Assembly and Colloidal Behavior

The ability of Chloracetophos to form detectable domains and nanoassociates at ultralow concentrations (down to 1•10⁻¹⁸ mol L⁻¹) provides a valuable experimental system for physical chemists and colloid scientists [1]. Its behavior can be studied with techniques like DLS, NTA, and conductometry to understand the principles of small-molecule self-organization in aqueous media. This application is highly specific to Chloracetophos and cannot be replicated with other common organophosphates that lack this property.

Antifungal Mechanisms of Organophosphorus Compounds

Given its historical, specific use against dermatophytes, Chloracetophos serves as a key probe for investigating the antifungal mechanisms of organophosphates [2]. Research groups focused on antifungal drug discovery, particularly against keratinophilic fungi like Trichophyton and Microsporum, can use Chloracetophos to study structure-activity relationships, potential molecular targets, and the development of novel antifungal agents derived from this unique scaffold.

Analytical Method Development for Environmental Matrices

The unique combination of an acetylated organophosphate structure with self-associating properties makes Chloracetophos an excellent challenge compound for developing and validating advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or comprehensive two-dimensional gas chromatography (GC×GC-MS), for pesticide detection in water and soil [1]. Its behavior in dilute solutions adds a layer of complexity that can help refine extraction and detection protocols for trace-level organophosphate analysis in environmental samples.

Application
Selection Property
Validation Focus
Ecotoxicology hormesis research
Nanoassociate-mediated non-monotonic dose-response
Dose-response model validation
Colloidal self-assembly studies
Aqueous self-organization at ultralow concentrations
Colloidal phase characterization
Antifungal mechanism research
Distinct activity profile against dermatophytes
Non-AChE target identification studies
Analytical method development
Complex solution-phase behavior
Trace-level detection method robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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